1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione
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Overview
Description
1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C11H12N2O2. It is a derivative of pyrrolidine-2,5-dione, a versatile scaffold widely used in medicinal chemistry due to its biological activity and structural diversity . This compound is characterized by the presence of an amino group and a methyl group attached to the phenyl ring, which is further connected to the pyrrolidine-2,5-dione core.
Mechanism of Action
Mode of Action
The compound interacts with its targets by inhibiting their activity .
Pharmacokinetics
The pyrrolidine scaffold, to which this compound belongs, is known to be a versatile scaffold in drug discovery . It allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring . These properties could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .
Preparation Methods
The synthesis of 1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-2-methylbenzoic acid and succinic anhydride.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent like toluene or xylene. A catalyst such as p-toluenesulfonic acid may be used to facilitate the reaction.
Cyclization: The intermediate product undergoes cyclization to form the pyrrolidine-2,5-dione ring.
Purification: The final product is purified using recrystallization or column chromatography to obtain this compound with high purity.
Chemical Reactions Analysis
1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Scientific Research Applications
1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as an inhibitor of specific enzymes or receptors.
Comparison with Similar Compounds
1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione can be compared with other similar compounds:
Pyrrolidine-2,5-dione Derivatives: These compounds share the same core structure but differ in the substituents attached to the phenyl ring. Examples include 3-chloro-1-aryl pyrrolidine-2,5-diones and 3-nitro-1-aryl pyrrolidine-2,5-diones.
Pyrrolidine-2-one Derivatives: These compounds have a similar pyrrolidine ring but lack the dione functionality. Examples include proline and its derivatives.
Properties
IUPAC Name |
1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11(13)15/h2-4H,5-6,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMSIBDRNWFJNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2C(=O)CCC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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